molecular formula C11H9NO2 B1293490 1-Methyl-4-nitronaphthalene CAS No. 880-93-3

1-Methyl-4-nitronaphthalene

Cat. No. B1293490
M. Wt: 187.19 g/mol
InChI Key: FRLVKAJKOYFHKQ-UHFFFAOYSA-N
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Patent
US06613942B1

Procedure details

To a cold (0° C.) suspension of 1-methylnaphthalene (5 g) in HNO3 was added H2SO4 (5 mL) dropwise. After stirring the reaction for one hour, the solution was diluted with ethyl acetate and washed with water (3×), aqueous saturated NaHCO3 (2×) and brine, dried over MgSO4, and concentrated. The product was purified by silica gel column chromatography using ethyl acetate:hexane (5:95) and recrystallized from methanol to give yellow needles.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][CH:3]=1.OS(O)(=O)=O.[N+:17]([O-])([OH:19])=[O:18]>C(OCC)(=O)C>[N+:17]([C:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[C:2]([CH3:1])=[CH:3][CH:4]=1)([O-:19])=[O:18]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC1=CC=CC2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
After stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction for one hour
Duration
1 h
WASH
Type
WASH
Details
washed with water (3×), aqueous saturated NaHCO3 (2×) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The product was purified by silica gel column chromatography
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol
CUSTOM
Type
CUSTOM
Details
to give yellow needles

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=CC=C(C2=CC=CC=C12)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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